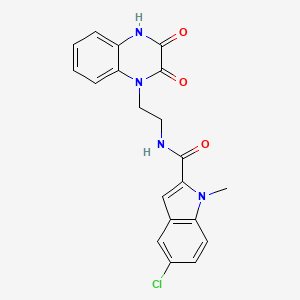![molecular formula C23H17Cl2N5O2S B12171929 2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12171929.png)
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4,5-ビス(4-クロロフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]-N-[(E)-(3-ヒドロキシフェニル)メチリデンアミノ]アセトアミドは、トリアゾール環、クロロフェニル基、スルファニル結合を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[[4,5-ビス(4-クロロフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]-N-[(E)-(3-ヒドロキシフェニル)メチリデンアミノ]アセトアミドの合成は、通常、複数のステップを伴います。
トリアゾール環の形成: これは、ヒドラジン誘導体と適切なクロロフェニル前駆体を含む環化反応によって達成できます。
スルファニル基の導入: スルファニル基は、求核置換反応を介して導入され、ここでチオールがトリアゾール中間体と反応します。
シッフ塩基形成: 最後のステップでは、トリアゾール-スルファニル中間体を3-ヒドロキシベンズアルデヒドと酸性または塩基性条件下で縮合させて、シッフ塩基を形成します。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、連続フローリアクター、高度な精製技術、厳格な品質管理対策の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を受けることができ、スルホキシドまたはスルホンを形成します。
還元: 還元反応はシッフ塩基を標的にすることができ、対応するアミンとアルデヒドに戻します。
置換: クロロフェニル基は、求核性芳香族置換反応に関与し、さらなる官能基化を可能にすることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で置換に用いることができます。
主要な生成物
酸化: スルホキシドとスルホン。
還元: 対応するアミンとアルデヒド。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究の応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、さまざまな官能基化を可能にし、汎用性の高い中間体となっています。
生物学
生物学的研究では、化合物の潜在的な生物活性を探求できます。これは、特定の酵素や受容体を標的にする新規薬物の開発のためのリード化合物として役立つ可能性があります。
医学
医学において、この化合物はその治療の可能性について調査できます。その構造的特徴は、特定の方法で生体標的に相互作用する可能性があることを示唆しており、薬物開発の候補となっています。
産業
産業において、この化合物は、安定性または反応性の向上などの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets in a specific manner, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
2-[[4,5-ビス(4-クロロフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]-N-[(E)-(3-ヒドロキシフェニル)メチリデンアミノ]アセトアミドの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。トリアゾール環とシッフ塩基部分は、これらの標的に結合に関与し、その活性を阻害したり、機能を調節したりする可能性があります。正確な経路と分子間の相互作用を解明するには、詳細な生化学的研究が必要です。
類似化合物との比較
類似化合物
- 1-(5,5,5-トリクロロペンチル)-1H-1,2,4-トリアゾール
- 1-フェニル-1H-1,2,4-トリアゾール-3-チオール
- 5-(1H-1,2,4-トリアゾール-5-イルジスルファニル)-1H-1,2,4-トリアゾール
独自性
2-[[4,5-ビス(4-クロロフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]-N-[(E)-(3-ヒドロキシフェニル)メチリデンアミノ]アセトアミドを類似化合物と区別するものは、トリアゾール環とクロロフェニル基とシッフ塩基を組み合わせたものです。このユニークな構造は、一連の化学的性質と潜在的な生物学的活性を提供し、さらなる研究開発に役立つ化合物となっています。
特性
分子式 |
C23H17Cl2N5O2S |
|---|---|
分子量 |
498.4 g/mol |
IUPAC名 |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H17Cl2N5O2S/c24-17-6-4-16(5-7-17)22-28-29-23(30(22)19-10-8-18(25)9-11-19)33-14-21(32)27-26-13-15-2-1-3-20(31)12-15/h1-13,31H,14H2,(H,27,32)/b26-13- |
InChIキー |
AWDQLJUUPPAUMX-ZMFRSBBQSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B12171851.png)


![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12171859.png)
![1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B12171861.png)
![N-[4-(acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B12171868.png)
![N'~1~,N'~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide](/img/structure/B12171869.png)
![N'-[(Z)-(2-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12171879.png)




![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B12171920.png)
